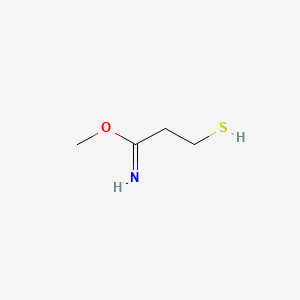

Methyl 3-mercaptopropionimidate

Description

Overview of Imidate Chemistry in Bioconjugation Reagent Design

Imidates, or imidoesters, are derivatives of imidic acids and are recognized for their utility in modifying proteins. The reaction of an imidoester with a primary amine results in the formation of an amidine bond. thermofisher.comnih.gov This reaction is particularly useful in bioconjugation because it proceeds under relatively mild conditions and, importantly, preserves the positive charge of the original amine group at physiological pH. thermofisher.com This charge preservation can be crucial for maintaining the native structure and function of the protein being modified.

The reactivity of imidates is pH-dependent, with the reaction rate increasing at alkaline pH. thermofisher.comnih.gov Typically, these reactions are carried out between pH 8 and 10 to favor amidine formation while minimizing hydrolysis of the imidate reagent itself. thermofisher.com A well-known example of a reagent employing imidate chemistry is methyl acetimidate, which has been used to study protein structure and function. nih.gov The design of reagents like Methyl 3-mercaptopropionimidate leverages this established reactivity to target specific sites on biomolecules.

Significance of Thiol Functionality in Multifunctional Reagent Development

The thiol group (-SH) is one of the most reactive functional groups in biological systems, making it a cornerstone of multifunctional reagent design. Its high nucleophilicity allows it to react selectively with a variety of electrophilic partners. youtube.com This reactivity is harnessed to form stable covalent bonds, which is essential for creating robust molecular constructs.

In the context of bioconjugation, thiols are frequently reacted with maleimides, haloacetamides, and vinyl sulfones to form stable thioether bonds. nih.gov They can also be oxidized to form disulfide bonds, which are cleavable under reducing conditions, allowing for the controlled release of conjugated molecules. acs.org The development of reagents that introduce thiol groups, such as Traut's reagent (2-iminothiolane), has been instrumental in advancing protein chemistry. wikipedia.orgenamine.net Traut's reagent, a cyclic thioimidate, reacts with primary amines to introduce a free thiol group, a function analogous to that of this compound. wikipedia.org

Role of Bifunctional Reagents in Advanced Chemical and Biological Methodologies

Bifunctional reagents are molecules that contain two reactive groups, allowing them to link two different molecules or different parts of the same molecule. These reagents are indispensable tools in structural biology, proteomics, and diagnostics. nih.govnih.govyoutube.com They can be classified as homobifunctional, with two identical reactive groups, or heterobifunctional, with two different reactive groups.

This compound is a heterobifunctional reagent. Its imidate group can react with one molecule (e.g., a protein's lysine (B10760008) residue), while its thiol group can react with another target. This allows for the specific and controlled cross-linking of molecules. For example, it can be used to study protein-protein interactions by capturing transient interactions and forming a stable complex that can be analyzed by techniques like mass spectrometry. youtube.comyoutube.com The distinct reactivity of each functional group allows for stepwise conjugation, providing greater control over the final conjugated product.

Data on Related Chemical Compounds

Due to the specialized nature of this compound, comprehensive experimental data is not widely available. The following table provides data for closely related and illustrative compounds.

Note: Data for Methyl 3-mercaptopropionate (B1240610) and Traut's Reagent are provided as analogues to infer the potential properties of this compound. The imidate is a specialized, likely non-commercial, laboratory reagent.

| Property | Methyl 3-mercaptopropionate | Traut's Reagent (2-Iminothiolane) Hydrochloride |

| Chemical Formula | C₄H₈O₂S | C₄H₈ClNS |

| Molecular Weight | 120.17 g/mol | 137.63 g/mol |

| CAS Number | 2935-90-2 sigmaaldrich.com | 4781-83-3 interchim.fr |

| Boiling Point | 54-55 °C at 14 mmHg sigmaaldrich.com | Not applicable |

| Density | 1.085 g/mL at 25 °C sigmaaldrich.com | Not available |

| Refractive Index | n20/D 1.464 sigmaaldrich.com | Not available |

| Solubility | Soluble in water. fishersci.ca | Soluble in water (100 mg/mL). wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66592-92-5 |

|---|---|

Molecular Formula |

C4H9NOS |

Molecular Weight |

119.19 g/mol |

IUPAC Name |

methyl 3-sulfanylpropanimidate |

InChI |

InChI=1S/C4H9NOS/c1-6-4(5)2-3-7/h5,7H,2-3H2,1H3 |

InChI Key |

JJVPEIRQADTJSH-UHFFFAOYSA-N |

SMILES |

COC(=N)CCS |

Canonical SMILES |

COC(=N)CCS |

Synonyms |

methyl 3-mercaptopropionimidate SHIMS |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Mercaptopropionimidate

Conventional Esterification Pathways

The most common method for synthesizing Methyl 3-mercaptopropionate (B1240610) is the direct esterification of 3-mercaptopropionic acid with methanol (B129727). This equilibrium-limited reaction is typically catalyzed by an acid.

Traditional synthesis involves the use of strong mineral acids as catalysts. Concentrated sulfuric acid is a frequently used catalyst in this process. chemicalbook.com The reaction is typically carried out under reflux conditions at temperatures between 65-70 °C for an extended period, often up to 15 hours, in an inert atmosphere. chemicalbook.com Following the reaction, the excess methanol is removed by evaporation, and the product is purified through a deacidification process involving water washing and subsequent vacuum distillation. chemicalbook.com Another common catalyst for this direct esterification is p-toluenesulfonic acid (p-TSA). nih.gov

The efficiency and yield of the batch synthesis of Methyl 3-mercaptopropionate are highly dependent on several key reaction parameters. The molar ratio of the reactants, reaction temperature, and catalyst concentration are critical factors that must be optimized to maximize the conversion of 3-mercaptopropionic acid and the purity of the final product. nih.govxdhg.com.cn

Research into the optimization of these parameters has shown that specific conditions can lead to significantly higher yields. For instance, when using a sulfonic acid-based ionic liquid as a catalyst, a conversion rate of 93.2% was achieved. xdhg.com.cn The optimal conditions for this specific system were identified as a molar ratio of methanol to 3-mercaptopropionic acid of 2:1, a reaction temperature of 70°C, a reaction time of 1.5 hours, and a catalyst amount of 10% by weight of the mercaptopropionic acid. xdhg.com.cn Increasing the concentration of an acid catalyst does not always lead to better results; in some cases, it can promote the formation of thioester-based side-products, thereby reducing the purity of the desired Methyl 3-mercaptopropionate. nih.gov

| Parameter | Optimal Value/Range | Catalyst System | Reported Conversion/Purity | Source |

| Molar Ratio (Methanol:Acid) | 2:1 | Sulfonic acid-based ionic liquid | 93.2% Conversion | xdhg.com.cn |

| Temperature | 70 °C | Sulfonic acid-based ionic liquid | 93.2% Conversion | xdhg.com.cn |

| Reaction Time | 1.5 hours | Sulfonic acid-based ionic liquid | 93.2% Conversion | xdhg.com.cn |

| Catalyst Concentration | 10% (of acid weight) | Sulfonic acid-based ionic liquid | 93.2% Conversion | xdhg.com.cn |

| Catalyst Concentration | 0.03 mol/mol of TMP* | p-Toluenesulfonic acid | 68.2% Purity | nih.gov |

| Reflux Temperature | 65-70 °C | Concentrated Sulfuric Acid | - | chemicalbook.com |

*This data pertains to the synthesis of trimethylolpropane-tris(3-mercaptopropionate), but illustrates the principle of optimizing catalyst concentration.

Advanced Synthetic Techniques

To overcome the limitations of conventional batch processes, such as long reaction times and equilibrium constraints, advanced synthetic techniques have been developed. These methods aim to improve yield, purity, and process efficiency.

Reactive distillation is an advanced technique used for preparing Methyl 3-mercaptopropionate. chemicalbook.comgoogle.com This process combines chemical reaction and distillation in a single unit, which can significantly improve reaction conversion by continuously removing the products (in this case, water and the ester) from the reaction zone, thereby shifting the reaction equilibrium towards the product side. google.com

The use of alternative catalysts, particularly solid acid catalysts, offers several advantages over traditional liquid acids, including easier separation, potential for regeneration and reuse, and reduced equipment corrosion. xdhg.com.cngoogle.com

Several types of solid acid catalysts have been successfully employed for the synthesis of Methyl 3-mercaptopropionate:

Sulfonic acid-based ionic liquids : These have demonstrated high catalytic activity, achieving conversion rates over 93%. xdhg.com.cn A key advantage is their stability and ability to be reused multiple times without significant loss of activity. xdhg.com.cn

Solid Superacids and Resins : Catalysts such as ZSM-5 molecular sieves, cation exchange resins, super acid resin D001, and macroporous sulfonic acid resins are effective for the esterification reaction. google.com These are often used in fixed-bed reactors as part of a continuous or reactive distillation process. google.com

Solid-supported Guanidine (B92328) : For the alternative synthesis route from methyl acrylate (B77674) and hydrogen sulfide (B99878), solid supports functionalized with basic guanidine groups have been developed as effective catalysts. google.com

| Catalyst Type | Example(s) | Key Advantages | Source |

| Ionic Liquid | 1-(3-Sulfonic acid)propyl-3-ethylimidazole hydrogen sulfate | High activity, Reusable, Non-corrosive | xdhg.com.cn |

| Zeolite | ZSM-5 molecular sieve | Solid catalyst, suitable for fixed-bed reactors | google.com |

| Ion Exchange Resin | Cation exchange resin, Super acid resin D001, Macroporous sulfonic acid resin | Solid catalyst, easy separation | google.com |

| Supported Basic Catalyst | Guanidine functionalized resin | Used for H₂S addition to methyl acrylate | google.com |

Formation from Precursors (e.g., Hydrogen Sulfide and Methyl Acrylate)

An alternative synthetic route to Methyl 3-mercaptopropionate that avoids the direct use of 3-mercaptopropionic acid is the addition of hydrogen sulfide (H₂S) to methyl acrylate. google.comprepchem.comwikipedia.org This method is based on the anti-Markovnikov addition of the thiol group across the double bond of the acrylate ester.

This reaction is typically carried out in the presence of a catalyst. google.comprepchem.com One approach involves using ammonium (B1175870) hydroxide (B78521) as a catalyst. prepchem.com Another, more advanced method employs a solid support functionalized with basic guanidine groups as the catalyst. google.com This process can achieve high conversion and selectivity under pressure. google.com The reaction yields a mixture that includes the desired Methyl 3-mercaptopropionate. prepchem.com

Applications of Methyl 3 Mercaptopropionimidate in Advanced Research Methodologies

Bioconjugation Strategies

Conjugation to Oligonucleotides and Nucleic Acid Probes for Sensing and Assembly

The introduction of thiol groups into oligonucleotides and nucleic acid probes is a critical step for their site-specific conjugation to surfaces, proteins, and other molecules for applications in diagnostics, nanotechnology, and molecular biology. While direct studies employing Methyl 3-mercaptopropionimidate are not widely documented, its functional analog, 2-iminothiolane (B1205332) (Traut's Reagent), is extensively used for this purpose. wikipedia.orgthermofisher.com

The core principle involves the reaction of the imidate functional group with a primary amine. Amine-modified oligonucleotides, which are readily synthesized, can be thiolated in a single step. The imidate group of a reagent like this compound or 2-iminothiolane reacts with the primary amine on the oligonucleotide at a pH of 7-9 to form a stable amidine linkage, which importantly preserves the positive charge of the original amine. thermofisher.com This reaction exposes a terminal sulfhydryl (-SH) group.

Once introduced, this reactive thiol group serves as a versatile chemical handle for a variety of downstream applications:

Sensing Surfaces: Thiolated nucleic acid probes can be immobilized on gold surfaces or nanoparticles through the formation of a strong gold-sulfur dative bond. This is a foundational technique for creating electrochemical and optical biosensors.

Probe Assembly: Research has demonstrated the use of related thiol compounds, such as (3-Mercaptopropyl)trimethoxysilane (3-MPTMS), to functionalize silicon surfaces. Thiol-terminated nucleic acid probes can then be attached to this surface via the formation of a disulfide bond, creating a platform for label-free nucleic acid sensing. nih.gov

Bioconjugation: The thiol group can react with maleimide-functionalized proteins or fluorophores to create specific oligonucleotide conjugates for use in cellular imaging and targeted assays.

Crosslinking: Thiolated probes are instrumental in RNA-protein crosslinking studies to identify and map interactions within cellular machinery. proteochem.com

The reaction maintains charge neutrality at the site of conjugation, which is crucial for preserving the native conformation and hybridization properties of the nucleic acid.

Materials Science and Polymer Chemistry Research

The thiol group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and mild reaction conditions. The thiol-containing analog, Methyl 3-mercaptopropionate (B1240610), is a prominent reagent in this field, enabling the synthesis and modification of advanced materials. fishersci.cachemicalbook.comscbt.com

Post-polymerization modification is a powerful strategy to imbue existing polymers with new functionalities. The thiol group of mercaptopropionate derivatives is ideal for this, primarily through the thiol-ene reaction. In this reaction, a thiol adds across a carbon-carbon double bond (an ene) in the presence of a radical initiator or UV light.

Research has shown the quantitative functionalization of polypeptides containing allyl side chains with methyl 3-mercaptopropionate using thermal initiation. mpg.de This approach allows for the precise attachment of desired moieties to a polymer backbone, tailoring its properties for specific applications. Similarly, thiol-Michael addition reactions are used to create functional microparticles. In one study, particles with excess thiol groups were synthesized using dipentaerythritol (B87275) hexa-3-mercaptopropionate; these free thiols were then reacted with iodoacetamide (B48618) to create amide-functionalized surfaces, demonstrating a method for tuning particle chemistry for biological interactions. nih.gov

Instead of modifying existing polymers, thiol-containing monomers can be directly polymerized to create functional materials from the ground up. Mercaptopropionate esters are frequently used in step-growth polymerizations with multi-functional ene-containing monomers.

These thiol-ene polymerizations are valued for several key characteristics:

High Yields: The reactions often proceed to near-quantitative yields with minimal side products. westmont.edu

Delayed Gelation: Compared to other polymerization methods, thiol-ene systems often exhibit a delayed gel point, which is advantageous for processing.

Optical Clarity: The resulting polymers are often highly transparent.

Researchers have synthesized highly functional polyols by reacting commercially available mercaptopropionates, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), with allyl alcohol under UV irradiation. westmont.edu This one-step process provides access to complex, multi-functional polymer architectures. These methods are foundational in producing materials for coatings, adhesives, and optical plastics.

The spontaneous formation of a highly ordered monolayer of thiol-containing molecules on a gold surface is a pillar of nanoscience and surface chemistry. Mercaptopropionic acid and its esters are classic examples of molecules used to form these self-assembled monolayers (SAMs). nih.govui.ac.id

The process is driven by the strong, specific interaction between the sulfur atom of the thiol and the gold surface atoms. This creates a dense, well-organized molecular layer that modifies the properties of the gold substrate. The terminal group of the molecule (in the case of mercaptopropionic acid, a carboxylic acid) is exposed, defining the new surface chemistry.

Key findings from research on mercaptopropionic acid SAMs include:

Controlled Composition: It is possible to create mixed monolayers of mercaptopropionic acid and other thiols (like alkanethiols) with controlled compositions by using advanced techniques such as modifying the gold substrate with underpotentially deposited lead atoms before thiol exposure. nih.gov

Structural Characterization: Techniques like quartz crystal microbalance (QCM), X-ray photoelectron spectroscopy (XPS), and reductive desorption voltammetry are used to determine properties such as surface coverage, packing density, and monolayer thickness. nih.govnih.gov

Barrier Properties: Despite having a lower packing density than some alkanethiols, monolayers of (3-mercaptopropyl)sulfonate, a related compound, provide a high kinetic barrier that inhibits electron transfer, demonstrating their ability to control interfacial reactions. nih.gov

These SAMs are crucial for developing sensors, patterning surfaces at the nanoscale, and studying fundamental aspects of cell adhesion and protein interactions.

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. Their properties can be precisely tuned for applications in drug delivery, tissue engineering, and soft robotics. Chemical modification is a key strategy for controlling hydrogel properties, and thiolation is an increasingly common approach. researchgate.netrsc.org

While direct use of this compound in hydrogels is not reported, its function as a thiolating agent provides a clear pathway for its potential use. A polymer containing primary amine groups (such as chitosan (B1678972) or a synthetic polyacrylamide copolymer) could be reacted with the imidate to introduce pendant thiol groups into the hydrogel precursor solution.

These newly installed thiol groups can then be used as crosslinking points through several mechanisms:

Oxidative Crosslinking: Mild oxidation leads to the formation of disulfide bonds between polymer chains, creating a covalently crosslinked network. This is a biocompatible method that mimics natural protein crosslinking.

Thiol-Ene Crosslinking: If the hydrogel formulation also includes a polymer with "ene" groups (carbon-carbon double bonds), the thiol groups can be used to form crosslinks via a photoinitiated thiol-ene reaction.

Thiol-Michael Addition: Thiol groups can react with electron-deficient double bonds, such as those in acrylates or maleimides, to form stable thioether crosslinks.

This strategy of post-functionalization thiolation allows for the creation of hydrogels with tunable degradation profiles (disulfide bonds can be cleaved by reducing agents) and mechanical properties.

Exploration in Mechanistic Enzymatic Reaction Studies

The ester analog, 3-mercaptopropionate methyl ester, also known as methyl 3-mercaptopropionate (MMPA), is a key intermediate in a globally significant biogeochemical cycle: the bacterial degradation of dimethylsulfoniopropionate (DMSP). researchgate.netnih.gov The study of this pathway provides a clear example of the role of a mercaptopropionate derivative in mechanistic enzymatic studies.

DMSP is a major source of sulfur for marine microorganisms. The DMSP demethylation pathway involves a series of enzymatic steps that convert DMSP into usable carbon and sulfur sources. A central enzyme in this pathway is DmdB , a 3-methylmercaptopropionate (MMPA)-coenzyme A (CoA) ligase. nih.govcpchem.com

The enzymatic cascade proceeds as follows:

DMSP is first converted to MMPA.

The enzyme DmdB then catalyzes the ligation of MMPA to Coenzyme A (CoA), forming MMPA-CoA. This is an ATP-dependent reaction that involves two major conformational changes in the enzyme.

Next, the enzyme DmdC , an MMPA-CoA dehydrogenase, catalyzes the dehydrogenation of MMPA-CoA to form methylthioacrylyl-CoA (MTA-CoA).

Finally, other enzymes process MTA-CoA to yield acetaldehyde (B116499) and methanethiol.

Biochemical and structural analyses of these enzymes have provided detailed mechanistic insights into how marine bacteria process organosulfur compounds.

| Enzyme | Function in DMSP Demethylation Pathway | Reference |

| DmdA | Demethylase that converts DMSP to 3-methylmercaptopropionate (MMPA). | nih.gov |

| DmdB | A ligase that catalyzes the ATP-dependent ligation of MMPA and Coenzyme A to form MMPA-CoA. | nih.govcpchem.com |

| DmdC | A dehydrogenase that catalyzes the conversion of MMPA-CoA to methylthioacrylyl-CoA (MTA-CoA). | nih.govcpchem.com |

| DmdD/AcuH | A hydratase that catalyzes the final breakdown of MTA-CoA to acetaldehyde and methanethiol. | nih.gov |

These studies highlight how a specific chemical compound, in this case, a mercaptopropionate ester, can be central to understanding complex biological and enzymatic processes at a molecular level.

Use as a Reagent or Probe in Enzyme Mechanism Elucidation

Detailed research findings on the specific application of this compound as a reagent or probe for elucidating enzyme mechanisms are not extensively available in the current body of scientific literature. While the related compound, Methyl 3-mercaptopropionate, has been noted for its relevance in biochemical research concerning sulfur metabolism, specific studies detailing the use of the imidate form in probing enzyme kinetics or reaction pathways are scarce.

The functional group of a thioimidate, which characterizes this compound, suggests potential reactivity that could theoretically be harnessed for studying enzyme active sites. Thioimidates can act as precursors to other functional groups like thioamides and amidines, which are known to be valuable probes in peptide and protein studies. For instance, the conversion of a thioimidate to a thioamide can be a critical step in the synthesis of modified peptides used to investigate enzyme-substrate interactions. However, direct evidence of this compound being employed for such purposes in enzyme mechanism studies is not prominently documented.

Probing Biochemical Pathways Involving Sulfur Metabolism

Similarly, the role of this compound in probing biochemical pathways involving sulfur metabolism is not well-established in published research. Sulfur metabolism encompasses a wide range of critical biological processes, and various sulfur-containing compounds are used as probes to study these pathways. For example, the metabolism of 3-methylmercaptopropionate (MMPA), a related ester, is a key step in the marine dimethylsulfoniopropionate (DMSP) demethylation pathway, a significant process in the global sulfur cycle. While research has focused on the enzymes involved in MMPA metabolism, the specific use of this compound as a tool to investigate these or other sulfur-related pathways has not been a focus of the available literature.

The potential for this compound to serve as an analog or an inhibitor in sulfur metabolism pathways exists due to its structural features. However, without dedicated studies to investigate its interaction with the enzymes and intermediates of these pathways, its utility as a research probe remains speculative.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory) on Reaction Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby revealing detailed step-by-step mechanisms. These studies can distinguish between different possible pathways, such as concerted versus stepwise reactions, and identify key intermediates.

Recent research has utilized reactive quantum-mechanical molecular dynamics (QMD) simulations to explore the formation of a thioimidate intermediate within the active site of the enzyme isocyanide hydratase (ICH). chemrxiv.orgchemrxiv.org These simulations revealed a specific reaction pathway where the protonation of the isocyanide carbon precedes the formation of the thioimidate. chemrxiv.org This level of mechanistic detail, including the precise sequence of bond-forming and bond-breaking events, is a hallmark of what quantum chemical studies can achieve.

Furthermore, DFT calculations have been employed to predict the gas-phase formation routes of related compounds like thioamides under interstellar conditions. nih.govnih.gov Such studies assess various potential precursor reactions, calculating the energies of reactants, intermediates, and products to determine the most plausible formation pathways. nih.govnih.gov For instance, investigations into thioformamide (B92385) formation explored alternative stepwise mechanisms, highlighting pathways with low or non-existent energy barriers that would be viable in cold interstellar environments. nih.govnih.gov Another study used frontier orbital analysis, a concept derived from quantum theory, to identify the likely mechanism of epimerization in thioamides, a side reaction that can be prevented by protecting the thioamide as a thioimidate. chemrxiv.org

These examples underscore the power of quantum chemistry to dissect complex reaction coordinates, providing a foundational understanding of the intrinsic reactivity of the thioimidate functional group.

Molecular Modeling of Transition States and Activation Energies

A central goal of reaction mechanism studies is the characterization of the transition state (TS)—the highest energy point along a reaction coordinate that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. Computational modeling is uniquely suited to determine the geometry and energy of these fleeting structures, which are typically impossible to observe directly. dntb.gov.ua

Theoretical studies on the formation of thioamides, the chemical precursors to thioimidates, have successfully calculated the activation energies for proposed interstellar formation routes. nih.gov These calculations revealed that certain pathways for amide formation face relatively high energy barriers (greater than 5 kcal/mol), making them less likely, while pathways for thioamide formation were more favorable. nih.govnih.gov This predictive capability is crucial for assessing the feasibility of a proposed reaction mechanism under specific conditions.

The process involves locating the transition state structure on the potential energy surface, which is characterized as a first-order saddle point. Once located, frequency calculations are performed to confirm its identity (it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate) and to calculate the zero-point vibrational energy correction, which is necessary for an accurate determination of the activation energy.

While specific activation energies for reactions involving Methyl 3-mercaptopropionimidate are not available, the table below presents data from related compounds, illustrating typical energy barriers calculated using computational methods.

| Reaction Type | Compound Class | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Amide Formation (Gas Phase) | Amides | >5 | ab initio//DFT |

| Thioamide Formation (Gas Phase) | Thioamides | <5 (Implied Favorable) | ab initio//DFT |

Table 1: Illustrative calculated activation energies for the formation of amides and thioamides from interstellar precursors. The data highlights how computational methods can differentiate between feasible and infeasible reaction pathways based on energy barriers. Data sourced from computational studies on prebiotic chemistry. nih.govnih.gov

Predictive Analysis of Reactivity and Selectivity Profiles

Beyond mapping specific pathways, computational chemistry can predict the general reactivity and selectivity of a molecule. This is achieved by calculating a range of electronic structure descriptors that govern how a molecule will interact with other reagents.

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a general indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, identifying electron-rich (red) regions prone to electrophilic attack and electron-poor (blue) regions susceptible to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within a molecule, predicting where an electrophile or nucleophile is most likely to attack.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering insights into charge distribution and potential reactive centers.

In the context of thioimidates, analysis of charge dynamics during QMD simulations has been used to follow reaction steps sequentially, highlighting how charge is transferred and redistributed as bonds are formed and broken. chemrxiv.org This type of analysis provides a dynamic picture of reactivity that complements static descriptors. Such predictive tools are essential for understanding why a reaction is regioselective (occurs at one site over another) or stereoselective (favors one spatial arrangement over another).

| Computational Descriptor | Predicted Property | Application to Thioimidates |

|---|---|---|

| HOMO/LUMO Energies | Nucleophilicity/Electrophilicity | Predicts interactions with electrophiles (at sulfur/nitrogen) or nucleophiles (at carbon). |

| Molecular Electrostatic Potential (MESP) | Sites for electrophilic/nucleophilic attack | Identifies electron-rich lone pairs on S and N and the relatively electron-poor iminyl carbon. |

| Calculated pKa | Acidity/Basicity | Helps understand the protonation state and reactivity under different pH conditions. |

| Charge Dynamics Analysis | Electron flow during reaction | Reveals the sequence of charge transfer in multi-step reaction mechanisms. chemrxiv.org |

Table 2: Key computational descriptors and their application in predicting the reactivity profile of thioimidate-containing molecules.

Simulations of Molecular Interactions in Complex Biological and Material Systems

To understand the behavior of a molecule in a real-world environment, such as a biological system or on a material surface, static quantum chemical calculations are often combined with Molecular Dynamics (MD) simulations. MD simulates the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions.

Biological Systems: MD simulations are crucial for studying how molecules like thioimidates interact with biological targets such as proteins. For example, combined MD and DFT studies have been performed on mercapto-benzamide inhibitors to elucidate their mechanism of action against the HIV nucleocapsid protein. rsc.org These simulations can model how the inhibitor binds to the protein, the conformational changes that occur upon binding, and the specific interactions (like hydrogen bonds or coordination with metal ions) that stabilize the complex. rsc.org Similarly, MD simulations have been used to investigate the structural effects of replacing backbone amides with thioamides in proteins, revealing changes in hydrogen bonding patterns and secondary structure. nih.gov The QMD study of thioimidate formation within an enzyme active site is a prime example of simulating a reactive process in a complex biological environment. chemrxiv.orgchemrxiv.org

Material Systems: The interaction of sulfur-containing molecules with metal surfaces is a critical area of study in materials science, particularly for applications in corrosion inhibition and self-assembled monolayers. DFT calculations are widely used to model the adsorption of mercapto compounds onto metal surfaces like iron. researchgate.net These simulations can determine the preferred binding geometry, calculate the adsorption energy, and analyze the nature of the surface-molecule bond through charge transfer analysis. researchgate.net Such studies provide a molecular-level explanation for the effectiveness of these compounds as corrosion inhibitors.

| Molecule/Class Studied | System | Methodology | Key Findings |

|---|---|---|---|

| Thioimidate intermediate | Enzyme Active Site | Quantum MD (QMD) | Elucidated a multi-step reaction mechanism involving protonation and C-S bond formation. chemrxiv.orgchemrxiv.org |

| Mercapto-benzamides | HIV Protein (NCp7) | MD and DFT | Supported a proposed mechanism of action involving acetylation and zinc coordination. rsc.org |

| Thioamides in protein | Hen Egg White Lysozyme | MD Simulation | Showed that thionation alters protein secondary structure and hydrogen bonding networks. nih.gov |

| 2-Mercaptoimidazole | Iron Surface Fe(100) | DFT | Modeled the adsorption mechanism and charge transfer, explaining corrosion inhibition. researchgate.net |

Table 3: Summary of representative simulation studies on thioimidates and related mercapto-compounds in complex systems, highlighting the diverse applications of these theoretical methods.

Information Deficit on this compound Impedes Comprehensive Review

A thorough investigation into the chemical compound this compound has revealed a significant lack of detailed scientific literature, preventing the creation of an in-depth article covering its advanced applications and future research directions. While the compound is identified as a reagent for biochemical and molecular biology applications, particularly in protein modification and cross-linking, specific data regarding its use in emerging fields remains largely unpublished in accessible scientific databases.

This compound is a bifunctional molecule containing both a thiol (-SH) group and an imidate functional group. The thiol group allows for the introduction of sulfhydryl functionalities into proteins, which can be used for creating protein conjugates or for studying protein-protein interactions. The imidate group is known to react with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amidine bonds. This reactivity makes it a tool for protein cross-linking studies.

However, a comprehensive search for detailed research findings on this specific compound, as required by the requested article outline, yielded insufficient information. The outlined sections on future directions and emerging research avenues, including the development of novel derivatives, integration into advanced bioconjugation systems, use in high-throughput screening, and computational design, could not be substantiated with specific examples or data related to this compound.

Initial searches often confused this compound with the more extensively studied compound, Methyl 3-mercaptopropionate (B1240610) . It is crucial to distinguish between these two molecules, as the latter possesses an ester functional group instead of an imidate, leading to different reactivity profiles and applications.

The specific areas where information is lacking for this compound are:

Future Directions and Emerging Research Avenues

Computational Design of Next-Generation Reagents:Computational studies focused on the design and optimization of Methyl 3-mercaptopropionimidate or its derivatives are not available in the public domain.nih.govacs.orgbiolscigroup.us

Due to this scarcity of specific scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided detailed outline for this compound at this time. Further primary research would be required to build the body of knowledge necessary for such a review.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-mercaptopropionimidate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under inert atmospheres. Post-synthesis, purity should be validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Ensure solvent removal under reduced pressure to prevent thiol oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use closed systems or fume hoods to minimize inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, vapor respirators, and safety goggles. Emergency protocols should address spills (neutralize with sodium bicarbonate) and eye exposure (15-minute rinsing with saline solution). Store in airtight containers under nitrogen to prevent degradation .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy and mass spectrometry. Calculate half-life using first-order kinetics models. Report deviations from Arrhenius behavior due to thiol-thioester equilibria .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in crosslinking applications?

- Methodological Answer : Design a factorial experiment varying molar ratios (1:1 to 1:3), solvents (DMF vs. THF), and catalysts (e.g., DBU). Use response surface methodology (RSM) to model interactions. Validate optimal conditions with triplicate runs and ANOVA to assess significance (α = 0.05). Characterize crosslinked products via FT-IR and tensile testing .

Q. What strategies address contradictions in reported reactivity of this compound with nucleophiles?

- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., moisture levels, trace metal content). Compare results using kinetic assays (e.g., stopped-flow spectroscopy) and density functional theory (DFT) calculations to identify steric/electronic factors. Publish raw data and experimental logs to facilitate meta-analysis .

Q. How should researchers design experiments to evaluate the compound’s degradation byproducts and their bioactivity?

- Methodological Answer : Use LC-MS/MS to identify degradation products after stress testing (heat, light, oxidation). Isolate major byproducts via preparative chromatography. Screen for bioactivity using in vitro assays (e.g., cytotoxicity on HEK-293 cells). Correlate structural modifications (e.g., disulfide formation) with activity changes using QSAR models .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Use bootstrapping to estimate 95% confidence intervals. Validate assumptions of normality (Shapiro-Wilk test) and homogeneity (Levene’s test). Report exact p-values (avoid "significant" without context) and adjust for multiple comparisons (e.g., Bonferroni) .

Methodological Best Practices

- Data Reporting : Adhere to the metric system (e.g., mM, μL) and justify numerical precision (e.g., 0.1 mg vs. 0.1234 mg) based on instrument resolution .

- Ethical Compliance : Declare conflicts of interest and archive raw data for 5–10 years to ensure reproducibility .

- Visualization : Use color-coded figures for clarity but limit chemical structures in graphics to 2–3 key compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.